2-Bromo-5-iodo-thieno[3,2-b]thiophene 2-Bromo-5-iodo-thieno[3,2-b]thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17605142
InChI: InChI=1S/C6H2BrIS2/c7-5-1-3-4(9-5)2-6(8)10-3/h1-2H
SMILES:
Molecular Formula: C6H2BrIS2
Molecular Weight: 345.0 g/mol

2-Bromo-5-iodo-thieno[3,2-b]thiophene

CAS No.:

Cat. No.: VC17605142

Molecular Formula: C6H2BrIS2

Molecular Weight: 345.0 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-iodo-thieno[3,2-b]thiophene -

Specification

Molecular Formula C6H2BrIS2
Molecular Weight 345.0 g/mol
IUPAC Name 2-bromo-5-iodothieno[3,2-b]thiophene
Standard InChI InChI=1S/C6H2BrIS2/c7-5-1-3-4(9-5)2-6(8)10-3/h1-2H
Standard InChI Key MXCJYLAAMMDMAL-UHFFFAOYSA-N
Canonical SMILES C1=C(SC2=C1SC(=C2)I)Br

Introduction

Synthesis and Functionalization Strategies

Halogenation Pathways

The synthesis of 2-Bromo-5-iodo-thieno[3,2-b]thiophene typically begins with the parent thieno[3,2-b]thiophene core. Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF), as demonstrated in the preparation of 2,5-dibromothieno[3,2-b]thiophene . Subsequent iodination at the 5-position requires careful selection of iodinating agents. Literature suggests that iodine monochloride (ICl) or palladium-catalyzed halogen exchange reactions may be employed, though specific conditions for this compound remain underexplored .

Cross-Coupling Reactions

The bromine and iodine substituents enable sequential cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids can replace iodine at the 5-position, while Stille coupling with organostannanes targets the bromine at the 2-position . This stepwise approach allows the incorporation of diverse functional groups, as seen in analogous derivatives like 2,5-bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene .

Table 1: Representative Synthetic Routes for Halogenated Thienothiophenes

Reaction TypeReagents/ConditionsTarget PositionYield (%)Reference
BrominationNBS, DMF, 0°C to RT285
IodinationICl, CHCl3, reflux572*
Suzuki CouplingArB(OH)2, Pd(PPh3)4, THF, reflux5 (I replacement)65–80

*Hypothesized based on analogous reactions.

Structural and Electronic Characterization

Spectroscopic Analysis

UV-Vis Absorption: The electronic spectrum of 2-Bromo-5-iodo-thieno[3,2-b]thiophene is expected to exhibit a bathochromic shift compared to non-halogenated analogs due to the electron-withdrawing effects of bromine and iodine. For example, a related compound, 2,5-dibromothieno[3,2-b]thiophene, shows λmax at 310 nm in THF , whereas iodination may extend absorption into the near-UV region (λmax ≈ 330–340 nm) .

Cyclic Voltammetry: Halogenation lowers the HOMO energy level, enhancing oxidative stability. In 2,5-dibromothieno[3,2-b]thiophene, the HOMO level is measured at −5.3 eV vs vacuum . Introducing iodine, with its larger atomic radius and polarizability, may further reduce the HOMO to −5.5 eV, improving air stability in organic field-effect transistors (OFETs) .

Thermal Stability

Thermogravimetric analysis (TGA) of halogenated thienothiophenes reveals decomposition temperatures (Td) exceeding 300°C, attributable to strong intermolecular interactions and crystallinity. For 2-Bromo-5-iodo-thieno[3,2-b]thiophene, a Td of ∼320°C is anticipated, aligning with trends observed in 2,5-diiodothieno[3,2-b]thiophene derivatives .

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

The compound’s low HOMO-LUMO gap (∼3.0 eV estimated) and high thermal stability make it suitable as an OFET active layer. Devices using analogous brominated derivatives exhibit hole mobilities up to 0.1 cm² V⁻¹ s⁻¹ , while iodination may enhance charge transport due to heavier atom effects .

Intermediate for π-Extended Systems

2-Bromo-5-iodo-thieno[3,2-b]thiophene serves as a precursor for synthesizing thienoacenes and fused oligomers. For example, Sonogashira coupling with alkynes yields linearly extended structures, whereas Ullmann coupling facilitates the formation of two-dimensional frameworks .

Challenges and Future Directions

Current limitations include the scalability of iodination steps and regioselectivity challenges in sequential functionalization. Future research should explore:

  • Alternative Iodination Methods: Photocatalytic or electrochemical approaches to improve yields.

  • Crystal Engineering: Leveraging halogen bonding to control solid-state packing for higher mobility OFETs .

  • Environmental Stability: Assessing degradation pathways under operational conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator